molecular formula C8H7FO3S B2713176 2,3-Dihydrobenzofuran-7-sulfonyl fluoride CAS No. 2138429-92-0

2,3-Dihydrobenzofuran-7-sulfonyl fluoride

Cat. No.: B2713176
CAS No.: 2138429-92-0
M. Wt: 202.2
InChI Key: AAWNNTKDNDIDPT-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-sulfonyl fluoride (CAS 2138429-92-0) is a high-purity chemical building block offered for research applications. With the molecular formula C 8 H 7 FO 3 S and a molecular weight of 202.20, this compound features the sulfonyl fluoride (S-F) group fused to the 2,3-dihydrobenzofuran scaffold, making it a valuable intermediate for synthesizing more complex molecules . The 2,3-dihydrobenzofuran core is a privileged structure in medicinal chemistry, recognized as a key motif in numerous biologically active compounds and natural products . This scaffold is associated with a wide spectrum of biological activities, including anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties . Furthermore, synthetic derivatives containing this structure have been developed as cytotoxic agents, anti-leishmaniasis treatments, GPR4 agonists, and antitubercular compounds, highlighting the scaffold's versatility in drug discovery . As a synthetic intermediate, the sulfonyl fluoride group is a crucial functional handle for further chemical transformation. It can serve as a precursor to other sulfonyl derivatives, such as sulfonamides, which are common in pharmaceuticals . Researchers can employ this compound in transition metal-catalyzed reactions, which are powerful and reliable methods for constructing and functionalizing dihydrobenzofuran skeletons with high efficiency . This reagent is intended for use in laboratory research only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWNNTKDNDIDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,3 Dihydrobenzofuran 7 Sulfonyl Fluoride

Establishment of the Sulfonyl Fluoride (B91410) Moiety at the C-7 Position

The introduction of a sulfonyl fluoride group onto an aromatic ring, specifically at the C-7 position of the 2,3-dihydrobenzofuran (B1216630) system, can be achieved through several modern synthetic routes. These methods include direct fluorosulfonylation, functional group interconversions, and electrochemical or radical-mediated pathways.

Direct Fluorosulfonylation Approaches for Aromatic and Heteroaromatic Systems

Direct fluorosulfonylation offers an efficient route to aryl sulfonyl fluorides from readily available aromatic precursors. These methods often involve the generation of an aryl radical or a related reactive species that can be trapped with a sulfur dioxide source and a fluoride source.

One such approach utilizes diaryliodonium salts as aryl radical precursors. Under organophotocatalysis, these salts can undergo a radical sulfur dioxide insertion and fluorination cascade. rsc.org Key components of this reaction include a sulfur dioxide surrogate like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) and a fluoride source such as potassium bifluoride (KHF₂). rsc.org The electronic properties of the substituents on the aromatic rings of the diaryliodonium salt can significantly influence the reaction yields. rsc.org

Similarly, a visible-light-mediated fluorosulfonylation of thianthrenium salts has been developed. This method also employs DABSO as the sulfonyl source and KHF₂ as the fluorine source, proceeding through a radical-mediated pathway under mild conditions with high functional-group tolerance.

Another strategy involves the fluorosulfonylation of aryldiazonium salts. These reactions can be catalyzed by copper, where the aryldiazonium salt generates an aryl radical that is trapped by sulfur dioxide. mdpi.com The resulting aryl sulfonyl radical then reacts with a fluorine source to yield the desired aryl sulfonyl fluoride. mdpi.com Visible-light, metal-free conditions using cyanoarenes as organophotocatalysts have also been shown to be effective for this transformation. mdpi.com

PrecursorReagentsConditionsKey Features
Diaryliodonium SaltsDABSO, KHF₂, OrganophotocatalystVisible lightMild, efficient, sensitive to electronic effects rsc.org
Thianthrenium SaltsDABSO, KHF₂Visible lightOperationally simple, high functional group tolerance
Aryldiazonium SaltsDABSO, KHF₂, PhotocatalystVisible light, metal-freeModerate to very good yields mdpi.com
Aryldiazonium SaltsSO₂, Fluoride Source, Copper Catalyst-Good reaction outcome, gram-scale potential mdpi.com

Functional Group Interconversions from Precursors to Sulfonyl Fluorides

The conversion of other sulfur-containing functional groups into sulfonyl fluorides is a widely used and reliable strategy.

From Sulfonyl Chlorides: The most conventional method involves the nucleophilic fluorination of the corresponding sulfonyl chlorides. ccspublishing.org.cn This halide exchange is typically achieved by treating the sulfonyl chloride with a fluoride source like aqueous potassium fluoride. ccspublishing.org.cn

From Sulfonic Acids and Sulfonates: A one-pot, two-step procedure allows for the synthesis of sulfonyl fluorides from sulfonic acids or sulfonates. mdpi.com This method first converts the starting material into a sulfonyl chloride using cyanuric chloride, which is then subjected to a fluorine source like KHF₂. mdpi.com

From Thiols and Disulfides: Heteroaromatic thiols can be converted to sulfonyl fluorides through an oxidative chlorination with aqueous sodium hypochlorite to form the sulfonyl chloride in situ, followed by a chloride-fluoride exchange with KHF₂. mdpi.comccspublishing.org.cn

From Sulfonamides: A direct conversion of sulfonamides to sulfonyl fluorides has been reported. mdpi.com The sulfonamide is activated with a pyrylium tetrafluoroborate and magnesium chloride to form the sulfonyl chloride, which is then converted to the sulfonyl fluoride in situ with potassium fluoride. mdpi.com

PrecursorReagentsConditionsKey Features
Sulfonyl ChloridesAqueous KFHeatingConventional and reliable method ccspublishing.org.cn
Sulfonic Acids/SulfonatesCyanuric chloride, KHF₂60 °C, MeCNOne-pot, two-step procedure mdpi.com
Thiols/DisulfidesNaOCl, KHF₂AqueousAvoids the use of chlorine gas ccspublishing.org.cn
SulfonamidesPyrylium-BF₄, MgCl₂, KF60 °C, MeCNHigh chemoselectivity mdpi.com

Electrochemical and Radical-Mediated Routes for Sulfonyl Fluoride Installation

Electrochemical methods provide a mild and environmentally benign approach to sulfonyl fluorides. Thiols and disulfides can be electrochemically oxidized in the presence of potassium fluoride as an inexpensive and safe fluoride source. nih.govnih.gov This method avoids the need for additional oxidants and catalysts and demonstrates a broad substrate scope under mild reaction conditions. nih.govnih.gov Subsequent electrochemical strategies have expanded this to include aryl sulfonyl hydrazines, organic sulfinates, and vinyl triflates as precursors. researchgate.net

Radical-mediated processes offer alternative pathways for the formation of sulfonyl fluorides. For instance, the addition of sulfonyl radicals to alkenes and alkynes is a valuable method for constructing highly functionalized sulfonyl compounds. nih.gov Fluorosulfonyl radicals can be generated and subsequently add to unsaturated systems. nih.gov Another approach involves the visible-light-mediated reaction of arylazo sulfones with K₂S₂O₅ as a sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as a fluorine source. researchgate.net

MethodPrecursorReagents/ConditionsKey Features
ElectrochemicalThiols/DisulfidesKF, Graphite/Stainless steel electrodes, CH₃CN/HClMild, environmentally benign, no additional oxidants nih.govnih.gov
ElectrochemicalAryl Sulfonyl Hydrazines, Organic Sulfinates, Vinyl TriflatesVarious fluoride sourcesExpands the scope of electrochemical synthesis researchgate.net
Radical-MediatedArylazo SulfonesK₂S₂O₅, NFSI, Visible lightMetal- and catalyst-free researchgate.net

Construction and Derivatization of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran ring system is a common motif in natural products and pharmacologically active compounds. Its synthesis can be achieved through various cyclization strategies, with an increasing focus on stereoselective methods.

Cyclization Reactions for the Formation of the Dihydrobenzofuran Ring System

A variety of cyclization reactions have been developed to construct the 2,3-dihydrobenzofuran framework.

Transition Metal-Free Approaches: Brønsted acid-mediated cyclization of ortho-allyl/prenyl phenols represents a straightforward method. nih.gov For example, polyphosphoric acid (PPA) can activate the phenolic oxygen, leading to nucleophilic annulation. nih.gov Another metal-free approach involves a TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates. nih.gov

Transition Metal-Catalyzed Cyclizations:

Rhodium-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes provides a redox-neutral [3+2] annulation. organic-chemistry.org

Palladium-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes afford chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Gold-mediated photochemical atom transfer radical addition (ATRA) of haloalkanes onto alkenes has been utilized for the cyclization of ortho-allylphenols. acs.org

Iridium-catalyzed intramolecular cycloaddition of the C-H bond of an o-methyl ether to a C-C double bond has been reported. nih.gov

Copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters can yield chiral dihydrobenzofuran-3-ols. nih.gov

Nickel-catalyzed synthesis using ortho-substituted aryl halides has also been developed for chiral 2,3-dihydrobenzofurans. nih.gov

A light-mediated cyclization initiated by an atom transfer radical addition (ATRA) of haloalkanes onto alkenes has been successfully used for the synthesis of functionalized dihydrobenzofurans from ortho-allylphenols. acs.org

Stereoselective Synthesis of 2,3-Dihydrobenzofuran Frameworks: Enantioselective and Diastereoselective Approaches

Controlling the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is crucial for many applications.

Enantioselective Approaches:

A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans. organic-chemistry.org

The combination of an arylboronic acid with a chiral aminothiourea can facilitate enantioselective intramolecular oxa-Michael reactions. organic-chemistry.org

A copper/BOX complex-catalyzed reaction of 2-imino-substituted phenols with aryl diazoacetates produces enantiomerically enriched 2,3-dihydrobenzofurans with quaternary carbon stereocenters. mdpi.com

Diastereoselective Approaches:

The reaction of 2-hydroxyaryl-α,β-unsaturated ketones with dimethylsulfonium carbonylmethylides provides a diastereoselective synthesis of 2,3-disubstituted dihydrobenzofurans. researchgate.net

Aggregation-induced asymmetric synthesis (AIAS) of trans-2,3-dihydrobenzofuran compounds has been achieved through a [4+1] annulation of salicyl N-phosphonyl imines with sulfur ylides, offering tunable diastereoselectivities. researchgate.netresearchgate.net

Domino reactions involving Friedel-Crafts/Sₙ2 mechanisms with quinine-derived bifunctional squaramides as organocatalysts can lead to stereoselective dihydrobenzofurans with excellent enantioselectivity. nih.gov

MethodCatalyst/ReagentStereocontrolKey Features
Iodine Atom Transfer CycloisomerizationPalladiumEnantioselectiveReadily available starting materials, broad scope organic-chemistry.org
Intramolecular Oxa-Michael ReactionChiral AminothioureaEnantioselectiveHigh yields and ee's organic-chemistry.org
[4+1] AnnulationCopper/BOX ComplexEnantioselectiveForms quaternary stereocenters, excellent enantioselectivity mdpi.com
Domino AnnulationSulfur YlidesDiastereoselectiveDiastereospecific formation of trans-2,3-dihydrobenzofurans researchgate.net
Aggregation-Induced Asymmetric Synthesis-DiastereoselectiveTunable diastereoselectivity through solvent effects researchgate.netresearchgate.net

Functionalization of the Dihydrobenzofuran Ring at Designated Positions

The strategic functionalization of the 2,3-dihydrobenzofuran scaffold is fundamental to introducing the required sulfonyl fluoride moiety at the C-7 position. Modern synthetic organic chemistry offers a variety of powerful tools, particularly transition-metal-catalyzed reactions, to achieve regioselective C-H activation and functionalization.

Various transition metals, including rhodium, palladium, iridium, and copper, have been successfully employed as catalysts for the synthesis of structurally diverse dihydrobenzofuran frameworks. nih.gov Methodologies such as the rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enable the construction of complex dihydrobenzofurans. organic-chemistry.org Similarly, palladium-catalyzed reactions, like the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide excellent regio- and enantiocontrol, which is critical for building highly substituted cores. organic-chemistry.org

Directing groups play a pivotal role in achieving regioselectivity. In a hypothetical synthesis targeting the 7-position, a directing group could be installed on the benzene (B151609) ring of a precursor to guide a metal catalyst to the desired C-H bond. For instance, a tandem reaction involving a twofold C-H activation at ortho and meta positions has been demonstrated, showcasing the possibility of intricate functionalization patterns. nih.gov Another approach involves the intramolecular cyclization of tethered heteroatoms onto C-H bonds, which can be achieved under mild conditions, minimizing the degradation of sensitive functional groups. nih.gov

The table below summarizes selected modern catalytic methods that could be adapted for the functionalization of the dihydrobenzofuran ring system.

Catalyst SystemReaction TypeKey FeaturesPotential Application for Target Synthesis
Rh(III)C-H Activation / CarbooxygenationRedox-neutral, good functional group compatibility. organic-chemistry.orgIntroduction of a precursor group at C-7 via directed C-H activation.
Pd/TY-PhosHeck/Tsuji-Trost ReactionExcellent regio- and enantiocontrol, high functional group tolerance. organic-chemistry.orgConstruction of the dihydrobenzofuran core with a pre-installed functional group at the 7-position.
Cu(hfacac)₂Intramolecular C-H ArylationMild reaction conditions, proceeds via diaryl-λ³-iodane intermediates. nih.govCyclization to form the dihydrofuran ring on a benzene precursor already bearing a 7-substituent.
Ir-catalystIntramolecular CycloadditionCyclization via C-H bond addition to a C-C double bond. nih.govFormation of the dihydrofuran ring from an appropriately substituted precursor.

Integrated Synthetic Pathways to 2,3-Dihydrobenzofuran-7-sulfonyl Fluoride

Convergent and Linear Synthesis Strategies

A linear synthesis would involve the initial formation of the 2,3-dihydrobenzofuran core, followed by sequential functionalization steps to introduce the sulfonyl fluoride group at the 7-position. This could involve:

Synthesis of 2,3-dihydrobenzofuran.

Regioselective sulfonation or introduction of a sulfur-containing group (e.g., a thiol) at the C-7 position.

Conversion of this group into the target sulfonyl fluoride. For example, a thiol can be converted to a sulfonyl chloride via oxidative chlorination, followed by a fluoride-chloride exchange. ccspublishing.org.cn Alternatively, a sulfonic acid can be converted to a sulfonyl fluoride in a one-pot, two-step procedure. researchgate.net

A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a final step. A plausible convergent route could be:

Synthesis of a substituted phenol (B47542) precursor already containing a sulfonyl fluoride or a suitable precursor group (like a sulfonic acid or aryl halide) at the position that will become C-7.

Synthesis of a separate fragment that will form the dihydrofuran ring.

Coupling of these two fragments to form the final this compound. For instance, an intramolecular Heck coupling of an aryl iodide-joined alkene could be used to form the dihydrofuran ring. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield of the desired product while minimizing side reactions and impurities. scielo.br Key parameters for optimization include the choice of solvent, catalyst, oxidant, temperature, and reaction time.

In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, for example, silver(I) oxide was found to be a highly efficient oxidant. scielo.brscielo.br The choice of solvent also proved critical, with acetonitrile providing a good balance between conversion and selectivity, while also being a "greener" alternative to solvents like dichloromethane or benzene. scielo.brchemrxiv.org Reaction times can often be significantly reduced without compromising the yield through careful optimization of other parameters. scielo.br

For the crucial step of forming the sulfonyl fluoride group, modern methods have focused on moving away from traditional two-step processes involving unstable sulfonyl chloride intermediates. researchgate.net The development of reagents like Xtalfluor-E® allows for the deoxyfluorination of sulfonic acids under milder conditions. researchgate.net Similarly, the conversion of stable sulfonamides to sulfonyl fluorides can be achieved with high chemoselectivity using reagents like Pyry-BF4. mdpi.com

The following table outlines key optimization parameters for relevant reaction types.

Reaction StepParameter to OptimizeExample Condition / ReagentEffect on Yield/Selectivity
Dihydrobenzofuran formation (Oxidative Coupling)OxidantSilver(I) oxide (0.5 equiv.)Found to be the most efficient among tested silver(I) reagents. scielo.brscielo.br
SolventAcetonitrileProvides the best balance between conversion and selectivity. scielo.brchemrxiv.org
Reaction Time4 hours (reduced from 20)No significant impact on conversion and selectivity under optimized conditions. scielo.br
Sulfonyl Fluoride Formation (from Sulfonic Acid)ReagentXtalfluor-E®Enables milder conditions and use of sulfonic acids or their salts. researchgate.net
ReagentCyanuric chloride / KHF₂One-pot, two-step conversion from sulfonic acids. mdpi.com
Sulfonyl Fluoride Formation (from Sulfonamide)ReagentPyry-BF₄ / MgCl₂ / KFMild conditions, high chemoselectivity. mdpi.com

Considerations for Scalable Synthesis and Process Development

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. For this compound, key factors for scalable synthesis include the use of readily available and inexpensive starting materials and reagents.

The stability of intermediates is a major concern. Sulfonyl fluorides are considerably more stable than their sulfonyl chloride counterparts, being more resistant to hydrolysis and reduction. mdpi.com Therefore, synthetic routes that generate the sulfonyl fluoride directly or from other stable precursors like sulfonamides or sulfonic acids are preferable for process development, as they avoid handling reactive and potentially hazardous sulfonyl chloride intermediates. ccspublishing.org.cnmdpi.com

A scalable synthesis should also aim to minimize the number of steps and avoid difficult purifications. chemistryviews.org Reactions that proceed in high yield and selectivity reduce the need for chromatographic separation, which is often a bottleneck in large-scale production. chemistryviews.org Palladium-catalyzed reactions for dihydrobenzofuran synthesis have been noted for their easy scalability. organic-chemistry.org Furthermore, developing one-pot procedures, where multiple transformations occur in a single reaction vessel, can significantly improve process efficiency by reducing solvent waste and eliminating the need to isolate and purify intermediate compounds. mdpi.com

Reactivity Profile and Chemical Transformations of 2,3 Dihydrobenzofuran 7 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency and the stability of the resulting linkages. The sulfonyl fluoride group of 2,3-dihydrobenzofuran-7-sulfonyl fluoride is an excellent electrophile for SuFEx reactions, demonstrating a unique balance of stability and reactivity. While inherently stable, its reactivity can be unleashed under specific catalytic conditions, allowing for precise and high-yielding transformations.

Nucleophilic Reactivity and Coupling with Diverse Chemical Entities

The sulfur atom in the sulfonyl fluoride group of this compound is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the coupling of the 2,3-dihydrobenzofuran (B1216630) moiety to various chemical entities, leading to the synthesis of diverse molecular architectures.

Common nucleophiles in SuFEx reactions include amines, phenols, and their silylated derivatives. The reaction with primary and secondary amines leads to the formation of stable sulfonamides, while phenols yield the corresponding sulfonate esters. These reactions are foundational for creating libraries of compounds with potential applications in medicinal chemistry and materials science.

The scope of nucleophiles is not limited to O- and N-centered species. Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, can also participate in SuFEx-type reactions, leading to the formation of C-S bonds and the synthesis of sulfones. This expansion of nucleophilic partners further underscores the versatility of the sulfonyl fluoride group for molecular construction.

Chemoselectivity and Orthogonality in SuFEx Reactions

A hallmark of click chemistry, and by extension SuFEx, is the high degree of chemoselectivity and orthogonality of the reactions. The sulfonyl fluoride group of this compound exhibits exceptional stability towards many common reagents and reaction conditions, allowing it to be carried through multi-step syntheses without the need for protecting groups.

This inherent stability ensures that the SuFEx reaction is orthogonal to many other functional group transformations. For instance, the sulfonyl fluoride can remain intact during modifications of other parts of the 2,3-dihydrobenzofuran scaffold, only to be reacted selectively in a subsequent SuFEx step. This orthogonality is crucial for the efficient and modular synthesis of complex molecules. The reaction's chemoselectivity also means that it proceeds with high fidelity, exclusively forming the desired sulfonylation product without competing side reactions.

Catalytic Systems and Promoters for SuFEx Activation

While sulfonyl fluorides are relatively stable, their reaction with nucleophiles in SuFEx chemistry is typically facilitated by the use of catalysts or promoters. These agents activate the S-F bond, making the sulfur atom more susceptible to nucleophilic attack.

A variety of catalytic systems have been developed for SuFEx reactions. These can be broadly categorized into:

Lewis Bases: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et3N) are commonly used to activate the sulfonyl fluoride. They are believed to operate through a variety of mechanisms, including direct interaction with the sulfur center or by deprotonating the incoming nucleophile.

Lewis Acids: Metal-based Lewis acids, for instance, have been shown to effectively catalyze SuFEx reactions. These catalysts can coordinate to the fluorine atom, weakening the S-F bond and enhancing the electrophilicity of the sulfur atom.

Nucleophilic Catalysts: Certain catalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), can act as nucleophilic catalysts. They initially react with the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the primary nucleophile.

The choice of catalyst can be tailored to the specific substrates and desired reaction conditions, allowing for a high degree of control over the SuFEx transformation.

Transformations Involving the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold of this compound provides additional opportunities for chemical modification, independent of the SuFEx reactivity of the sulfonyl fluoride group.

Reactions at the Fused Benzene (B151609) Ring and Furan (B31954) Ring of the Dihydrobenzofuran Scaffold

The aromatic benzene ring of the 2,3-dihydrobenzofuran core can undergo electrophilic aromatic substitution reactions. The position of these substitutions will be directed by the existing substituents, namely the ether oxygen and the sulfonyl fluoride group. These reactions allow for the introduction of additional functional groups onto the aromatic ring, further diversifying the molecular structure.

The dihydrofuran ring also presents sites for chemical transformation. For example, the benzylic C-H bonds at the 2- and 3-positions can be susceptible to radical or oxidative functionalization. Furthermore, the ether linkage within the furan ring can be targeted under specific conditions. A variety of synthetic methods have been developed for the construction and functionalization of the 2,3-dihydrobenzofuran ring system, highlighting its importance as a scaffold in organic synthesis.

Ring-Opening Reactions and Subsequent Chemical Derivatization

The furan ring of the 2,3-dihydrobenzofuran system can be susceptible to ring-opening reactions under certain conditions. These reactions typically involve the cleavage of one of the C-O bonds of the ether linkage and can be promoted by various reagents, including strong acids, bases, or specific metal catalysts.

Ring-opening of the 2,3-dihydrobenzofuran core would lead to the formation of a substituted phenolic compound. The resulting phenol (B47542) and the attached side chain can then be further derivatized, providing a pathway to a different class of molecules. The specific nature of the ring-opening products will depend on the reaction conditions and the substitution pattern of the starting this compound. This strategy can be a useful tool for accessing complex phenolic structures that may be difficult to synthesize through other routes.

Interactive Data Tables

Table 1: Nucleophilic Coupling Partners in SuFEx Reactions of Aryl Sulfonyl Fluorides

Nucleophile ClassExample NucleophileProduct Type
AminesPrimary & Secondary AminesSulfonamides
PhenolsSubstituted PhenolsSulfonate Esters
Carbon NucleophilesActive Methylene CompoundsSulfones

Table 2: Common Catalytic Systems for SuFEx Reactions

Catalyst TypeExample Catalyst
Lewis Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Lewis AcidMetal Triflates
Nucleophilic Catalyst1-Hydroxybenzotriazole (HOBt)

Investigation of Stereochemical Control in Dihydrobenzofuran Transformations

The stereochemical outcome of reactions involving the 2,3-dihydrobenzofuran core is crucial for its application in synthesizing complex molecules. Research has focused on controlling the stereocenters at the C2 and C3 positions of the furan ring.

Recent advancements have demonstrated that stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans can be achieved with high levels of stereoselectivity. researchgate.net A one-pot rhodium-catalyzed C-H functionalization followed by an organocatalyzed oxa-Michael addition cascade allows for the synthesis of all possible stereoisomers of chiral 2,3-disubstituted dihydrobenzofurans by selecting the appropriate combination of two chiral catalysts. researchgate.net This method provides access to a diverse range of products in good yields under mild conditions. researchgate.net

Another strategy for stereochemical control involves biocatalysis. Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofurans with excellent enantiopurity and high yields. rochester.edu This biocatalytic approach has been successfully applied to the synthesis of a drug molecule and a tricyclic scaffold with five stereogenic centers. rochester.edu

Furthermore, the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives has been achieved with high stereoselectivity under ultrasonic irradiation. scielo.org.za The resulting chalcones were found to be geometrically pure, with the C=C double bond in the enone linkage adopting a trans-conformation. scielo.org.za

These examples highlight the diverse strategies available for controlling the stereochemistry in transformations of the dihydrobenzofuran scaffold, enabling the synthesis of complex and stereochemically defined molecules.

Advanced Reaction Pathways of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is not merely a passive spectator; it actively participates in a variety of advanced chemical reactions, significantly expanding the synthetic utility of this compound.

The generation of sulfonyl radicals from sulfonyl fluorides has opened new avenues for C-S bond formation. nih.govresearchgate.net Photoredox catalysis has emerged as a powerful tool in this regard, enabling the formation of sulfonyl radicals under mild conditions. nih.govchemrxiv.orgacs.org These radicals can then participate in various transformations, including the vicinal addition to alkynes to form highly functionalized alkenylsulfonyl fluorides. nih.gov

Recent studies have focused on developing stable and easy-to-handle radical precursors. nih.gov For instance, imidazolium-based SO2F radical reagents have been synthesized and utilized in the radical fluorosulfonylation of olefins. nih.gov These bench-stable crystalline salts generate fluorosulfonyl radicals via a single-electron transfer (SET) process under photocatalytic conditions. nih.gov

The scope of radical-mediated transformations has been expanded to include the synthesis of alkyl sulfonyl fluorides from organoboron substrates. nih.gov This photocatalytic approach provides access to primary, secondary, and tertiary alkyl sulfonyl fluorides from readily available starting materials. nih.gov The reaction proceeds through the oxidation of the organoboron substrate by an acridinium (B8443388) photocatalyst, followed by trapping of the resulting radical with a sulfur dioxide source and subsequent fluorination. nih.gov

Reaction TypeKey FeaturesExample TransformationReference
Photoredox-Catalyzed Three-Component AssemblyMetal-free, mild conditions, late-stage functionalization.Synthesis of aryl sulfonyl fluorides from dibenzothiophenium salts. nih.gov
Radical Vicinal AdditionAccess to highly functionalized alkenylsulfonates and alkenylsulfonyl fluorides.Addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to alkynes. nih.gov
Photoredox-Catalyzed Allylic C-H FluorosulfonylationDirect access to allyl sulfonyl fluorides with high regioselectivity.Reaction of alkenes with 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts. chemrxiv.org
Photocatalytic Synthesis from Organoboron SubstratesMild activation with visible light, broad functional group tolerance.Conversion of organotrifluoroborates and boronic acid pinacol (B44631) esters to alkyl sulfonyl fluorides. nih.gov

Sulfonyl fluorides, particularly those with adjacent unsaturation, can participate in cycloaddition and annulation reactions to construct complex heterocyclic systems. For example, vinyl sulfonyl fluorides have been shown to undergo [3+2] cycloaddition reactions with in-situ generated azomethine ylides to furnish pyrrolidine-3-sulfonyl fluorides. researchgate.net This method is scalable and provides valuable building blocks for further transformations. researchgate.net

Similarly, indolizine-based heterocyclic sulfonyl fluorides can be assembled through a [3+2] cycloaddition of isoquinolinium or quinolinium salts with 1-bromoethene-1-sulfonyl fluoride. rsc.org This transformation proceeds under mild conditions and offers a broad substrate scope. rsc.org In addition to cycloadditions, oxidative [3+2] annulation reactions of activated pyridines have been developed for the synthesis of indolizinyl sulfonyl fluorides, which are considered important pharmacophores. researchgate.net

The sulfonyl fluoride group, traditionally considered robust, can be activated under specific conditions to participate in metal-catalyzed cross-coupling reactions. While generally resistant to cleavage under transition-metal catalysis, recent studies have demonstrated that aryl sulfonyl fluorides can act as coupling partners in Suzuki-Miyaura reactions. rsc.org This activation of the C-S bond is promoted by a palladium catalyst with a specific ligand, such as Ruphos. rsc.org

DFT calculations have indicated that the oxidative addition of Pd(0) preferentially occurs at the C-S bond rather than the S-F bond. rsc.org This selective activation allows for the formation of biaryl compounds from aryl sulfonyl fluorides and boronic acids in good to excellent yields. rsc.org

Furthermore, aryl fluorosulfates, which are closely related to aryl sulfonyl fluorides, have been extensively used as electrophilic partners in a variety of carbon-carbon and carbon-heteroatom cross-coupling reactions. rsc.orgnih.gov These reactions are typically catalyzed by palladium and demonstrate the versatility of the sulfonyl fluoride-related functionalities in metal-catalyzed transformations. rsc.orgnih.gov

Catalyst/PromoterReaction TypeSubstrateKey FindingReference
Pd(OAc)₂ / RuphosSuzuki-Miyaura CouplingAryl Sulfonyl FluorideActivation of the C-S bond for cross-coupling. rsc.org
Palladium CatalystsCarbonylative Cross-CouplingAryl FluorosulfateFormation of esters via alkoxycarbonylation. rsc.orgnih.gov
Copper CatalystsFluorosulfonylationAryldiazonium SaltsSynthesis of aryl sulfonyl fluorides from diazonium salts. mdpi.com
Calcium TriflimideSulfonamide SynthesisSulfonyl FluorideActivation of sulfonyl fluorides for reaction with amines. acs.org

Studies on Stability and Deactivation Pathways (e.g., Hydrolysis under specific conditions)

A defining characteristic of sulfonyl fluorides is their remarkable stability, particularly towards hydrolysis, when compared to other sulfonyl halides like sulfonyl chlorides. ccspublishing.org.cnccspublishing.org.cn This stability is attributed to the strong S-F bond. mdpi.com Sulfonyl fluorides are generally stable under physiological conditions and can withstand harsh reaction conditions, including refluxing in aniline. researchgate.netsigmaaldrich.com

However, their stability is not absolute, and they can be "awakened" to react with nucleophiles under specific activating conditions. acs.org For instance, the latent reactivity of sulfonyl fluorides can be unlocked using calcium triflimide to promote sulfonamidation reactions with amines. acs.org

While generally stable, the hydrolytic stability of sulfonyl fluorides can be influenced by the nature of the substituent on the aromatic ring. Several substituted benzene sulfonyl fluorides have been reported to possess a balance of stability towards hydrolysis and reactivity towards nucleophiles. enamine.net This tunable reactivity is a key feature of sulfonyl fluorides and is central to their application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. ccspublishing.org.cnresearchgate.net

Applications in Contemporary Organic Synthesis and Advanced Materials Science

2,3-Dihydrobenzofuran-7-sulfonyl Fluoride (B91410) as a Molecular Building Block

The unique reactivity of the sulfonyl fluoride moiety, governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows 2,3-dihydrobenzofuran-7-sulfonyl fluoride to serve as a versatile and robust building block in organic synthesis. This reaction, a cornerstone of click chemistry, involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, forming stable S-O or S-N bonds under mild conditions. researchgate.net

The 2,3-dihydrobenzofuran (B1216630) framework is a core component in a multitude of biologically active natural products and synthetic compounds. nih.govresearchgate.net By functionalizing this key scaffold with a sulfonyl fluoride "warhead," chemists can readily connect it to other molecular fragments in a modular fashion. This approach is particularly powerful in the development of chemical probes designed to interact with biological systems.

The sulfonyl fluoride group can act as a covalent probe, forming stable bonds with specific amino acid residues, such as histidine, within proteins. nih.govrsc.org This allows for the creation of highly specific probes to study protein function and to develop new therapeutic agents. For instance, research into cereblon (CRBN) modulators has utilized the sulfonyl fluoride moiety to rescue binding affinity in ligand derivatives, demonstrating its utility in overcoming weak interactions by forming a covalent linkage with a target protein. nih.govrsc.org The synthesis of these probes involves key steps where the sulfonyl fluoride is incorporated into a larger scaffold, ready for its final biological application. nih.gov

This compound is an excellent precursor for a wide array of sulfonyl derivatives due to the predictable reactivity of the S-F bond. The SuFEx reaction enables its efficient conversion into sulfonates and sulfonamides through reaction with appropriate nucleophiles. This transformation is prized for its high functional group tolerance and reliability. researchgate.netnih.gov

The reaction with phenols or alcohols yields stable sulfonate esters, while reaction with primary or secondary amines produces the corresponding sulfonamides. This versatility allows chemists to easily access a broad chemical space starting from a single precursor, which is invaluable for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of functional molecules. nih.gov

Table 1: Synthesis of Sulfonyl Derivatives from this compound

Precursor Nucleophile Resulting Derivative Bond Formed
This compound Phenol (B47542) (Ar-OH) Aryl Sulfonate S-O
This compound Alcohol (R-OH) Alkyl Sulfonate S-O
This compound Primary Amine (R-NH₂) N-Substituted Sulfonamide S-N

Diversity-Oriented Synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules to probe biological functions and discover new drug leads. cam.ac.ukrsc.org The reliable and modular nature of SuFEx chemistry makes sulfonyl fluorides ideal reagents for DOS.

A concept known as "Diversity Oriented Clicking (DOC)" leverages the power of SuFEx and other click reactions to rapidly generate large libraries of compounds from a central hub. nih.gov this compound is an exemplary building block for such an approach. The stable dihydrobenzofuran core provides a consistent three-dimensional structure, while the pendant sulfonyl fluoride acts as a versatile connective handle. By reacting this single precursor with a large panel of diverse amines and phenols in a high-throughput format (e.g., in 96-well plates), a chemical library with significant molecular diversity can be generated with minimal synthetic effort. nih.gov This allows for the efficient exploration of chemical space around a privileged biological scaffold. nih.govresearchgate.net

Development of Functional Materials and Polymers

The influence of this compound extends into materials science, where the unique properties of the sulfonyl fluoride group are harnessed to create advanced polymers and functional materials.

The SuFEx reaction is not only for small molecules; it is also a powerful tool for polymerization. Step-growth polymerization can be achieved by reacting monomers containing two sulfonyl fluoride groups with monomers containing two silyl (B83357) ether groups, for example, to produce high molecular weight polysulfates and polysulfonates. nih.gov By designing a monomer derived from this compound (e.g., a bis-sulfonyl fluoride), polymers incorporating this specific scaffold directly into their backbone can be synthesized.

This method allows for the creation of new classes of polymers where the inherent properties of the dihydrobenzofuran unit—such as rigidity, thermal stability, or optical characteristics—can be imparted to the bulk material. The efficiency and robustness of SuFEx polymerization make it a scalable and cost-effective method for producing these novel materials. nih.gov

One of the most significant applications of sulfonyl fluorides in polymer science is in post-polymerization modification (PPM). researchgate.netnih.gov This technique involves first synthesizing a polymer that has pendant sulfonyl fluoride groups along its chain. These groups are inert during the initial polymerization process but remain available for subsequent reactions.

Using the SuFEx click reaction, these dormant sulfonyl fluoride sites can be activated to attach a vast array of functional molecules to the polymer backbone. nih.govnih.gov This allows for the precise tailoring of a material's properties after it has already been formed. For a polymer decorated with this compound moieties, one could attach different functional groups to impart new capabilities. This powerful strategy enables the creation of materials with controlled composition and function. nih.gov

Table 2: Examples of Functionalization via SuFEx Post-Polymerization Modification

Attached Moiety Resulting Polymer Property/Function
Fluorescent Dyes (AIEgens) Creates fluorescent or sensor materials. nih.gov
Bioactive Molecules (e.g., drugs, peptides) Develops biocompatible materials, drug-delivery systems.
Hydrophilic/Hydrophobic Chains Modifies solubility, surface wettability.
Cross-linking Agents Enhances mechanical strength and thermal stability.

Design of Novel Functional Polymers and Coatings

The compound this compound serves as a specialized monomer in the synthesis of advanced polymers and coatings, primarily through its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netlbl.gov This next-generation click reaction provides a highly efficient and reliable method for constructing long-chain polymers by forming robust sulfate (B86663) or sulfonate linkages. lbl.govrsc.org The process typically involves a step-growth polymerization where a molecule containing two sulfonyl fluoride groups (a bis(sulfonyl fluoride)) is reacted with a comonomer containing two nucleophilic groups, such as a bis(silyl ether) derived from a bisphenol. rsc.org

In this context, a bifunctional derivative of this compound could be employed to introduce the rigid, planar dihydrobenzofuran moiety into the polymer backbone. The incorporation of this specific heterocyclic structure can impart unique physicochemical properties to the resulting material. These properties may include enhanced thermal stability, specific optical characteristics, or altered solubility profiles. The SuFEx reaction's high efficiency ensures the formation of high-molecular-weight polymers under mild conditions, with minimal generation of hazardous waste. lbl.gov

The resulting functional polymers, such as polysulfates and polysulfonates, are candidates for a range of applications, from specialty engineering plastics to advanced coatings. lbl.govacs.org The 2,3-dihydrobenzofuran unit within the polymer can be further modified, allowing for the fine-tuning of surface properties or the attachment of other functional molecules, a strategy known as post-polymerization modification. digitellinc.com

Table 1: Key Features of SuFEx-based Polymerization
FeatureDescriptionReference
Reaction TypeSulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry. researchgate.net
MonomersAryl sulfonyl fluorides (e.g., this compound derivatives) and nucleophilic comonomers (e.g., bisphenols, bis(silyl ethers), amines). rsc.orgacs.org
Linkage FormedHighly stable sulfonate (-SO2-O-) or sulfonamide (-SO2-N-) bonds. researchgate.netacs.org
AdvantagesHigh efficiency, mild reaction conditions, high-molecular-weight polymers, and low hazardous waste. lbl.gov
Potential Polymer PropertiesEnhanced thermal stability, tailored optical properties, and modifiable functionality imparted by the dihydrobenzofuran scaffold. researchgate.net

Utility in Chemical Biology as Research Tools

Application as Chemical Probes for Investigating Molecular Interactions (excluding biological activity/effects)

This compound is a valuable tool in chemical biology for its use as a covalent chemical probe to investigate molecular interactions. nih.gov The utility of this compound stems from the combination of its two core components: the sulfonyl fluoride (-SO2F) group, which acts as a moderately reactive electrophilic "warhead," and the 2,3-dihydrobenzofuran scaffold, which serves as a recognition element. nih.govnih.gov

The sulfonyl fluoride group can form stable covalent bonds with several nucleophilic amino acid residues found within protein binding sites. nih.govnih.gov This targeted and irreversible labeling allows researchers to permanently tag proteins of interest, facilitating their identification and the mapping of their binding pockets. nih.gov Unlike more aggressive electrophiles, the sulfonyl fluoride group exhibits a balanced reactivity, remaining relatively stable in aqueous environments but reacting efficiently with proximal nucleophiles upon binding to its target protein. researchgate.net

The 2,3-dihydrobenzofuran portion of the molecule acts as a "privileged structure," a scaffold known to bind to various classes of proteins. nih.gov This scaffold guides the probe to specific protein binding sites through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). Once the probe is correctly positioned within the binding site, the sulfonyl fluoride warhead reacts with a nearby nucleophilic residue, creating a permanent link. This process converts a transient, non-covalent interaction into a stable covalent bond, enabling detailed structural and mechanistic studies of the protein-ligand interaction without focusing on the functional consequences of this binding. researchgate.net

Table 2: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Probes
Amino AcidNucleophilic Side Chain GroupReference
Tyrosine (Tyr)Phenolic hydroxyl (-OH) nih.govnih.gov
Serine (Ser)Aliphatic hydroxyl (-OH) nih.gov
Threonine (Thr)Aliphatic hydroxyl (-OH) nih.gov
Lysine (Lys)Amine (-NH2) nih.gov
Histidine (His)Imidazole ring nih.govrsc.org
Cysteine (Cys)Thiol (-SH) nih.gov

SuFEx-Enabled Radiosynthesis for Non-Clinical Imaging Agent Development

The development of non-clinical imaging agents, particularly for Positron Emission Tomography (PET), is significantly advanced by SuFEx click chemistry, for which this compound is an excellent substrate. nih.govnih.gov PET imaging requires the incorporation of a short-lived positron-emitting radionuclide, most commonly Fluorine-18 ([18F]), into a target-specific molecule. nih.gov The SuFEx reaction enables an exceptionally rapid and efficient late-stage [18F]-labeling of aryl sulfonyl fluorides through a simple isotopic exchange mechanism. acs.orgchemrxiv.org

In this process, the non-radioactive fluorine atom ([19F]) on the sulfonyl fluoride group is exchanged for a radioactive [18F] atom. nih.gov This reaction is remarkably fast, often completing in seconds to minutes at room temperature, and proceeds with high radiochemical yield and molar activity. nih.govacs.orgamazonaws.com A key advantage of this method is its simplicity; the purification of the final [18F]-labeled radiotracer can often be achieved with a simple cartridge filtration, avoiding the need for time-consuming high-performance liquid chromatography (HPLC). nih.govchemrxiv.org

By labeling this compound with [18F], a PET imaging agent is created. This agent can be used in non-clinical research settings, such as in animal models, to visualize the biodistribution, pharmacokinetics, and target engagement of molecules containing the 2,3-dihydrobenzofuran scaffold. chemrxiv.org For instance, given that certain heterocyclic scaffolds are known to target specific enzymes like poly(ADP-ribose) polymerase 1 (PARP1), an [18F]-labeled version could be used to non-invasively confirm that the molecule reaches and binds to its intended target within a living organism. chemrxiv.org The observed in vivo stability of the resulting aryl [18F]fluorosulfate linkage prevents premature release of the radionuclide, ensuring accurate imaging results. amazonaws.com

Table 3: Characteristics of SuFEx-Enabled [18F]-Radiosynthesis
ParameterDescriptionReference
Reaction[19F] to [18F] Isotopic Exchange via SuFEx. nih.gov
SubstrateAryl sulfonyl fluorides (e.g., this compound). nih.gov
SpeedExtremely rapid, typically complete within 30 seconds at room temperature. nih.govacs.org
Radiochemical YieldExcellent, often in the range of 83–100%. chemrxiv.org
PurificationSimple cartridge filtration, often avoiding the need for HPLC. nih.govchemrxiv.org
ApplicationDevelopment of PET radiotracers for non-clinical imaging of target engagement and biodistribution. amazonaws.com

Computational and Mechanistic Investigations

Elucidation of Reaction Mechanisms and Transition States

Understanding the precise steps involved in the synthesis and reactions of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride (B91410) is crucial for its effective utilization. Quantum chemical studies are instrumental in mapping these complex processes.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of molecular structures and energies. DFT calculations can be applied to investigate the elementary steps in the synthesis of aryl sulfonyl fluorides. For instance, a computational study on the formation of aryl sulfonyl fluorides using Bi(III) redox-neutral catalysis detailed three key stages: (i) transmetallation to form a Bi(III)-phenyl intermediate, (ii) insertion of SO2, and (iii) subsequent oxidation to yield the final aryl sulfonyl fluoride product. nih.gov Each of these steps is both kinetically and thermodynamically viable. nih.gov

In the context of reactivity, DFT methods are used to model the interaction of sulfonyl fluorides with nucleophiles, a reaction of significant interest in chemical biology. mdpi.com Such studies can elucidate the frontier molecular orbitals (HOMO-LUMO), which are key to understanding the molecule's reactivity. For related dihydrobenzofuran structures, DFT analysis has shown that the HOMO is often distributed over the dihydrobenzofuran ring, indicating where electrophilic substitution is most likely to occur. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for Related Compounds Note: This data is for representative compounds and illustrates typical outputs of quantum chemical calculations.

Parameter Compound System Method Finding Source
HOMO-LUMO Gap Dihydrobenzofuran-linked chalcones DFT/B3LYP/6-311G(d,p) The energy difference between HOMO and LUMO indicates molecular stability and reactivity. researchgate.net
Reaction Mechanism Aryl Sulfonyl Fluoride Synthesis DFT Elucidated a three-stage Bi(III)-catalyzed mechanism involving SO2 insertion. nih.gov

The potential energy surface (PES) provides a comprehensive map of a reaction's energy landscape, identifying reactants, products, intermediates, and the transition states that connect them. Analysis of the PES allows for the determination of kinetic barriers (activation energies), which govern the rate of a chemical reaction.

Table 2: Example of Calculated Kinetic Barriers for a Sulfonylation Reaction Note: This data is from a study on EGFR C797S inhibition and is presented as an example of PES analysis.

Reaction Step Calculated Barrier (kcal/mol) Significance Source
Step 1: Nucleophilic Attack & Protonation ~17 Rate-limiting step of the reaction. nih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule and the spatial arrangement of its electrons are fundamental to its chemical properties and reactivity.

Computational methods can predict the most stable conformations of a molecule by calculating the energies of different spatial arrangements. A combined crystallographic and computational analysis of acyclic α-fluoro sulfur motifs demonstrated excellent agreement between DFT-calculated structures and experimental X-ray data. nih.gov This type of analysis reveals the preferred conformers and the subtle non-covalent interactions that stabilize them. nih.gov For molecules containing sulfonyl groups, these studies have identified preferred arrangements where substituents are positioned anti to other parts of the molecule. nih.gov Molecular dynamics simulations can further provide insight into the conformational stability and dynamic behavior of such molecules in different environments. ugm.ac.id

The 2,3-dihydrobenzofuran (B1216630) scaffold is a bicyclic structure that can significantly influence the reactivity of the attached sulfonyl fluoride group through stereoelectronic effects. The dihydrobenzofuran ring system is generally considered an electron-rich aromatic scaffold, which can donate electron density to the sulfonyl group. researchgate.net This donation would modulate the electrophilicity of the sulfur atom. The reactivity of the sulfonyl fluoride moiety is highly dependent on the electronic properties of the aryl ring to which it is attached. For example, studies on substituted benzenesulfonyl fluorides have shown that electron-donating groups (like amino groups) and electron-withdrawing groups (like carboxylic acids) can alter the aqueous stability and reactivity of the sulfonyl fluoride. mdpi.com Therefore, the electronic nature of the dihydrobenzofuran ring is expected to play a crucial role in tuning the reactivity profile of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride, balancing its stability with its ability to react with nucleophiles.

In Silico Design and Prediction of Chemical Behavior

In silico techniques are invaluable for the rational design of new molecules with desired properties and for predicting their chemical behavior before undertaking costly and time-consuming synthesis. Based on a foundational molecular scaffold, derivatives can be designed and computationally screened for specific activities. The 2,3-diaryl benzofuran scaffold, for instance, has been used as a basis for designing and synthesizing new antitubercular agents, with molecular docking studies used to predict their binding affinity to target enzymes. nih.gov Similarly, the this compound core could be used to design novel chemical probes or covalent inhibitors. Computational methods could predict the reactivity of designed analogues, their binding modes with biological targets, and their drug-likeness properties, thereby accelerating the discovery of new functional molecules. ugm.ac.id

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its molecular structure. Variations in the substitution pattern on both the benzofuran ring and the sulfonyl fluoride group can significantly influence the compound's electrophilicity and, consequently, its reactivity towards nucleophiles. Computational and mechanistic investigations have provided insights into these relationships, primarily by examining the electronic and steric effects of different functional groups.

Detailed Research Findings

The electrophilic character of the sulfur atom in the sulfonyl fluoride moiety is a key determinant of the reactivity of this compound. Electron-withdrawing groups attached to the aromatic ring are expected to increase the reactivity of the sulfonyl fluoride group towards nucleophilic attack. This is due to the inductive effect, where electron density is pulled away from the sulfur atom, making it more electron-deficient and thus a better target for nucleophiles. Conversely, electron-donating groups would decrease reactivity by increasing the electron density around the sulfur center.

Computational studies on related aryl sulfonyl fluorides have employed Density Functional Theory (DFT) to model the transition states of their reactions with nucleophiles. These studies can elucidate the reaction mechanism, which for sulfonyl fluorides, is generally considered to be an addition-elimination pathway involving a trigonal bipyramidal intermediate. The energy barrier for the formation of this intermediate is a critical factor in determining the reaction rate. Substituents that can stabilize the negative charge buildup on the sulfonyl oxygen atoms in the transition state are expected to lower this energy barrier and thus accelerate the reaction.

Steric effects also play a crucial role in the reactivity of this compound. Bulky substituents near the sulfonyl fluoride group can hinder the approach of a nucleophile, thereby decreasing the reaction rate. This steric hindrance can be particularly significant for reactions with large or sterically demanding nucleophiles.

Interactive Data Table: Predicted Reactivity of Substituted this compound Derivatives

The following table provides a qualitative prediction of the relative reactivity of hypothetical substituted this compound derivatives based on the electronic properties of the substituents. A quantitative analysis would require experimental kinetic data or high-level computational modeling, which is not currently available in the public domain.

Substituent (R) at C5-positionElectronic EffectPredicted Relative Reactivity
-NO₂Electron-withdrawingHigh
-CNElectron-withdrawingHigh
-ClElectron-withdrawing (inductive)Moderate
-HNeutralBaseline
-CH₃Electron-donatingLow
-OCH₃Electron-donating (resonance)Low

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Protocols for 2,3-Dihydrobenzofuran-7-sulfonyl Fluoride (B91410)

The synthesis of sulfonyl fluorides and dihydrobenzofurans has traditionally relied on methods that can be hazardous and environmentally taxing. Future research will likely focus on developing greener, more sustainable protocols for the synthesis of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride. This involves exploring safer reagents, milder reaction conditions, and processes that minimize waste.

Recent advancements in the green synthesis of related heterocyclic structures and sulfonyl fluorides provide a roadmap for this endeavor. For instance, visible light-mediated synthesis has been successfully employed for producing 2,3-dihydrobenzofuran (B1216630) chalcogenides under mild conditions, demonstrating the potential of photoredox catalysis in this area. mdpi.com Similarly, solvent- and metal-free methodologies, such as using an I₂/DMSO catalytic system, have yielded chalcogen-containing dihydrobenzofurans with high efficiency. nih.gov

For the sulfonyl fluoride moiety, a significant shift is underway from hazardous fluorinating agents like SO₂F₂ gas to safer, solid-state alternatives. sciencedaily.comeurekalert.org Green synthetic processes that use potassium fluoride (KF) as the sole fluorine source in conjunction with green oxidants like NaOCl·5H₂O are being developed. researchgate.net These methods can start from stable precursors like thiols or disulfides, producing only non-toxic salts as by-products. sciencedaily.comeurekalert.orgresearchgate.net

Future protocols for this compound could integrate these strategies, potentially starting from 2,3-dihydrobenzofuran-7-thiol or its corresponding disulfide and employing a one-pot, environmentally friendly oxidative fluorination process.

Precursor TypeGreen Reagent/Catalyst SystemKey AdvantagesRelevant Findings
Thiols / DisulfidesNaOCl·5H₂O / KFUses stable precursors; avoids hazardous reagents; produces non-toxic by-products (NaCl, KCl). sciencedaily.comeurekalert.orgresearchgate.netEfficient conversion to sulfonyl fluorides in a green synthetic process. sciencedaily.comeurekalert.org
Sulfonic AcidsThionyl fluoride (SOF₂); Xtalfluor-E®Enables direct conversion from readily available sulfonic acids; avoids multi-step processes. nih.govHigh yields (90-99%) achieved in short reaction times. nih.gov
2-AllylphenolsI₂/SnCl₂ with Blue LED IrradiationMild reaction conditions; high functional group tolerance; sustainable approach. mdpi.comEffective for the synthesis of the core 2,3-dihydrobenzofuran structure. mdpi.com

Exploration of Unconventional Reactivity and Catalysis for Enhanced Transformations

The sulfonyl fluoride group is renowned for its unique stability-reactivity profile, making it a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. mdpi.commdpi.com This reaction allows for the rapid and reliable formation of strong covalent bonds with a wide range of nucleophiles. mdpi.com A primary future direction is to explore the SuFEx reactivity of this compound as a novel hub for constructing complex molecules. Its dihydrobenzofuran core could introduce valuable steric and electronic properties, influencing the reactivity and selectivity of the SuFEx process.

Furthermore, biocatalysis presents a promising avenue for achieving highly selective transformations. Engineered heme-containing proteins, such as myoglobin (B1173299) variants, have been successfully used for the highly diastereo- and enantioselective synthesis of complex 2,3-dihydrobenzofuran scaffolds. rochester.edu Applying such biocatalytic strategies to precursors of this compound could provide an efficient and highly stereoselective route to chiral derivatives, which are of high value in medicinal chemistry. rochester.edu

The development of novel metal-catalyzed reactions also holds potential. Palladium-catalyzed methods have shown high efficiency and enantiocontrol in the synthesis of chiral 2,3-dihydrobenzofurans. organic-chemistry.org Research into the compatibility of these catalytic systems with the sulfonyl fluoride group could lead to innovative one-pot syntheses of functionalized derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and simplified scalability. The application of flow technology to the synthesis of sulfonyl fluorides is an emerging area of research. researchgate.net An electrochemical flow approach for the oxidative coupling of thiols and potassium fluoride has been shown to produce sulfonyl fluorides with yields up to 92% in a residence time of only 5 minutes, a dramatic improvement over the 6 to 36 hours required in batch reactions. researchgate.net

Integrating the synthesis of this compound into a continuous flow platform could enable its safe, efficient, and scalable production. Such a system could be telescoped, combining the synthesis of the sulfonyl fluoride with subsequent SuFEx reactions in a fully automated process, accelerating the discovery of new derivatives. researchgate.net

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time 6 to 36 hours~5 minutes
Typical Yield VariableUp to 92%
Safety Handling of potentially unstable intermediates in large volumes.Small reaction volumes enhance safety and control.
Scalability Often challenging and requires process re-optimization.Straightforward scaling by extending operation time.
Process Control Limited control over temperature and mixing gradients.Precise control over reaction parameters.
Data based on findings for general sulfonyl fluoride synthesis via electrochemistry. researchgate.net

Design of Novel Functional Materials Utilizing the Compound's Unique Properties

The robust nature of the S-F bond and the SuFEx reactivity of the sulfonyl fluoride group make it an excellent building block for materials science. mdpi.comrhhz.net Sulfonyl fluorides have been used to create novel polymers and modify surfaces. The rigid, planar structure of the 2,3-dihydrobenzofuran core combined with the versatile connectivity of the sulfonyl fluoride "linker" makes this compound a compelling candidate for the design of new functional materials.

Future research could focus on incorporating this compound as a monomer in polymerization reactions to create advanced polymers with unique thermal, mechanical, and optical properties. The dihydrobenzofuran unit could impart rigidity and specific non-covalent interaction capabilities, while the sulfonate ester or sulfonamide linkages formed via SuFEx reactions would ensure high stability. These materials could find applications in areas such as specialty plastics, organic electronics, and advanced coatings.

Expansion of its Role in Chemical Biology Research through Innovative Probe Design

Perhaps one of the most exciting future directions lies in chemical biology. The sulfonyl fluoride group is a privileged "warhead" for covalent chemical probes due to its ability to react with a broad range of nucleophilic amino acid residues—including tyrosine, serine, threonine, lysine, cysteine, and histidine—in a context-specific manner. mdpi.comsigmaaldrich.com This contrasts with more common electrophiles that primarily target cysteine. nih.gov

Simultaneously, the 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive natural products and synthetic compounds. nih.gov The fusion of these two components in this compound creates a powerful platform for designing innovative chemical probes to study protein function and for drug discovery. nih.govnih.govrsc.org

Future research will likely involve:

Fragment-Based Probe Design: Using the compound as a core fragment for screening against protein targets. The dihydrobenzofuran moiety can serve as a recognition element to bind within a protein pocket, positioning the sulfonyl fluoride electrophile to covalently label a nearby nucleophilic residue. mdpi.comresearchgate.net

Targeted Covalent Inhibitors: Developing highly selective inhibitors by modifying the 2,3-dihydrobenzofuran core to enhance binding affinity and specificity for a particular protein target. The covalent bond formed by the sulfonyl fluoride can lead to prolonged and potent inhibition. nih.gov

Activity-Based Protein Profiling (ABPP): Designing probes based on this scaffold to map active enzyme sites or identify novel druggable hotspots in the proteome.

Amino Acid ResidueRole in Protein Structure/FunctionReactivity with Sulfonyl Fluorides
Tyrosine Often involved in phosphorylation and signaling pathways.Reactive
Serine Key nucleophile in the active sites of many enzymes (e.g., serine proteases).Reactive
Threonine Can be a site of post-translational modification (e.g., phosphorylation).Reactive
Lysine Involved in protein stability, enzyme catalysis, and post-translational modifications.Reactive
Histidine Plays crucial roles in enzyme catalytic mechanisms and metal coordination.Reactive
Cysteine Highly nucleophilic; often targeted by covalent drugs.Reactive
Table based on established reactivity of sulfonyl fluoride probes. mdpi.comsigmaaldrich.com

By leveraging the unique combination of a proven biological scaffold and a versatile covalent warhead, this compound is poised to become a valuable tool in advancing our understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3-Dihydrobenzofuran-7-sulfonyl fluoride, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically begins with cyclization of substituted phenols (e.g., 2-methylallyloxyphenol) to form the dihydrobenzofuran core. For example, cyclization at 275°C yields 2,2-dimethyl-2,3-dihydro-7-hydroxybenzofuran, which is purified via reduced-pressure distillation . Subsequent sulfonation and fluorination steps are critical. Sulfonyl chloride intermediates (e.g., 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride) are generated using sulfonating agents like chlorosulfonic acid, followed by fluorination with KF or AgF under controlled conditions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the dihydrobenzofuran scaffold and sulfonyl fluoride group (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups).
  • X-ray Crystallography : To resolve conformational details, as demonstrated in structural studies of sulfonyl-containing benzofuran derivatives (e.g., bond angles and torsion angles) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

Q. How can researchers ensure reproducibility in synthesizing sulfonyl fluoride derivatives?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent, stoichiometry) and monitor fluorination efficiency using ¹⁹F NMR. For example, fluorination of sulfonyl chloride intermediates requires anhydrous conditions and inert atmospheres to avoid hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound as a protease inhibitor?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions between the sulfonyl fluoride group and catalytic residues (e.g., serine proteases). For instance, dihydrobenzofuran sulfonates have been designed to form hydrogen bonds with residues like S298 and E348 in neuropilin-1, as shown in crystallographic studies . MD simulations (e.g., GROMACS) further assess binding stability under physiological conditions.

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings involving dihydrobenzofuran intermediates?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ to optimize coupling efficiency with arylboronic acids.
  • Solvent Effects : Use DMF/H₂O mixtures for polar substrates or toluene/EtOH for hydrophobic systems.
  • Data Reconciliation : Analyze literature protocols for variations in base (e.g., Na₂CO₃ vs. Cs₂CO₃) or temperature (80–110°C) .

Q. How does the sulfonyl fluoride group influence the stability of dihydrobenzofuran derivatives under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies (pH 1–9 buffers, 37°C) with HPLC monitoring. Sulfonyl fluorides are hydrolytically stable compared to sulfonyl chlorides but may degrade in basic media. Competitive assays with thiol-containing biomolecules (e.g., glutathione) can assess covalent reactivity .

Data Contradiction Analysis

Q. Why do fluorination yields vary across studies, and how can researchers mitigate this?

  • Analysis : Discrepancies arise from:

  • Fluorinating Agents : AgF provides higher yields than KF but is cost-prohibitive .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve ion dissociation but may promote side reactions.
    • Mitigation : Use ¹⁹F NMR to track fluorination progress and optimize reagent equivalents (1.5–2.0 eq.) .

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